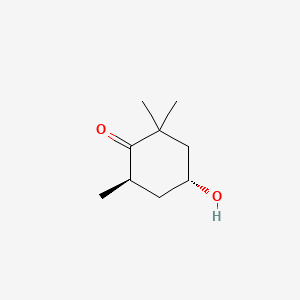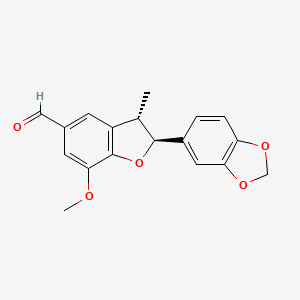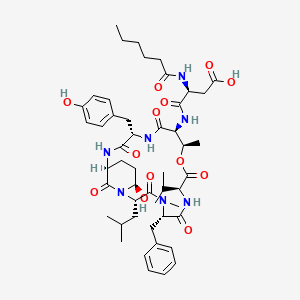
cyanopeptolin 963A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyanopeptolin 963A is a natural product found in Microcystis with data available.
Scientific Research Applications
Cyanopeptolin 963A as a Chymotrypsin Inhibitor
Cyanopeptolin 963A has been identified as a potent inhibitor of the enzyme chymotrypsin. It was isolated from the toxic freshwater cyanobacterium Microcystis PCC 7806. The structural uniqueness of cyanopeptolin 963A, especially the replacement of a basic amino acid by L-tyrosine in its structure, contributes to its inhibitory activity against chymotrypsin, with an IC50 value of 0.9 µM (Bister et al., 2004).
Cyanopeptolins in General as Serine Protease Inhibitors
Cyanopeptolins, including cyanopeptolin 963A, are known for their inhibitory activity against serine proteases. They have been studied for their potential applications in treating metabolic disorders and other diseases. Variants of cyanopeptolins have shown selective and potent activity against chymotrypsin, with IC50 values as low as 0.26 µM (Mazur-Marzec et al., 2018).
Investigating Cyanopeptolin Diversity and Potential Toxicity
The diversity of cyanopeptolins and their potential toxicity in freshwater environments have been a subject of interest. Studies using diagnostic fragmentation filtering have detected various cyanopeptolin variants, including cyanopeptolin 963A, in different Microcystis strains and bloom samples. This research is critical for understanding the ecological impact and potential health risks associated with cyanopeptolins in water bodies (McDonald et al., 2020).
Role in the Evolution of Cyanobacterial Genes
The study of cyanopeptolin genes has revealed insights into the independent evolution within cyanobacterial genera. Cyanopeptolin 963A, among other variants, is produced by specific gene clusters in cyanobacteria, indicating a diverse genetic evolution. This information is crucial for understanding the genetic diversity and ecological adaptation of cyanobacteria (Rounge et al., 2007).
properties
Product Name |
cyanopeptolin 963A |
|---|---|
Molecular Formula |
C49H69N7O13 |
Molecular Weight |
964.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N7O13/c1-8-9-11-16-38(58)50-35(26-40(60)61)44(63)54-42-29(6)69-49(68)41(28(4)5)53-45(64)36(25-30-14-12-10-13-15-30)55(7)48(67)37(23-27(2)3)56-39(59)22-21-33(47(56)66)51-43(62)34(52-46(42)65)24-31-17-19-32(57)20-18-31/h10,12-15,17-20,27-29,33-37,39,41-42,57,59H,8-9,11,16,21-26H2,1-7H3,(H,50,58)(H,51,62)(H,52,65)(H,53,64)(H,54,63)(H,60,61)/t29-,33+,34+,35+,36+,37+,39-,41+,42+/m1/s1 |
InChI Key |
NGPDQWFWZNXVLZ-AYGLBTBXSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |
Canonical SMILES |
CCCCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC3=CC=C(C=C3)O)O)CC(C)C)C)CC4=CC=CC=C4)C(C)C)C |
synonyms |
cyanopeptolin 963A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




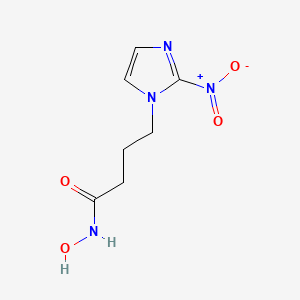
![2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1245831.png)
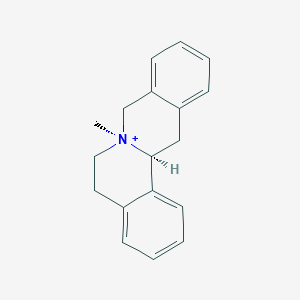
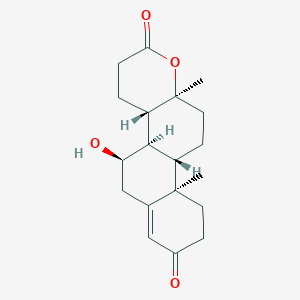
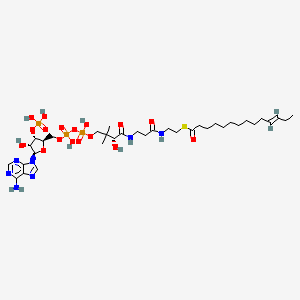

![(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methylidene-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B1245838.png)
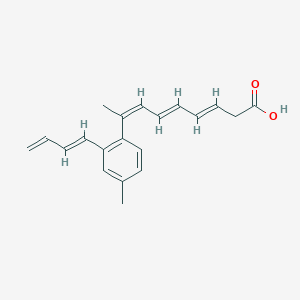

![(2S,3S)-N-[(1R,7S,8R,9E,17R,20S,21R,24S,29R,32S)-29-benzyl-24-[(2R)-butan-2-yl]-32-[(1S)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1245843.png)
![4-[1-(4-Chlorophenyl)ethyl-[5-[(2,4-dichlorophenyl)methylcarbamoylamino]pentyl]amino]butanoic acid](/img/structure/B1245845.png)
